p-(Hexyloxy)cinnamic acid
CAS No.: 33602-00-5
Cat. No.: VC18413368
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33602-00-5 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | (E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
| Standard InChI Key | YUPOGZHOMDSGCD-DHZHZOJOSA-N |
| Isomeric SMILES | CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
p-(Hexyloxy)cinnamic acid belongs to the cinnamic acid family, distinguished by a propenoic acid group () attached to a benzene ring. The para position of the aromatic ring is substituted with a hexyloxy chain (), imparting distinct physicochemical properties. The trans (E) configuration of the double bond is stabilized by conjugation with the carboxylic acid group, as evidenced by its IUPAC name .
The compound’s SMILES notation, , confirms the spatial arrangement of the hexyloxy group and the unsaturated carboxylic acid chain . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal peaks corresponding to the aromatic protons, alkoxy methylene groups, and the carboxylic acid functionality.
Synthetic and Natural Occurrence
Synthesis and Industrial Production
Alkoxylation of p-Hydroxycinnamic Acid
The most cited synthesis involves the alkoxylation of p-hydroxycinnamic acid with n-bromohexane under basic conditions. In a representative procedure :
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Alkylation: p-Hydroxycinnamic acid (0.01 mol) and potassium hydroxide (0.02 mol) are dissolved in 95% ethanol. n-Bromohexane (0.03 mol) is added dropwise, and the mixture is refluxed for 24 hours.
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Acidification: After adding aqueous hydrochloric acid, the product is filtered, washed, and recrystallized from ethanol to yield white flaky crystals (54% yield) .
This method leverages nucleophilic substitution, where the phenolate ion attacks the bromoalkane. The moderate yield reflects challenges in steric hindrance from the hexyl chain and competing side reactions.
Esterification for Liquid Crystal Applications
p-(Hexyloxy)cinnamic acid is frequently esterified to produce liquid crystal compounds. For example, reaction with 2-fluoro-4-hydroxybenzonitrile using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran yields a mesogenic ester with a high clearing point (100°C) and low viscosity . Such derivatives are pivotal in LCD manufacturing due to their stable mesophases and responsiveness to electric fields.
Applications in Liquid Crystal Displays (LCDs)
Role in Mesophase Formation
The hexyloxy chain in p-(hexyloxy)cinnamic acid esters enhances molecular anisotropy, promoting the formation of nematic or smectic liquid crystal phases. These phases enable precise control of light polarization in LCDs. The fluorine and nitrile groups in the benzonitrile ester derivative further improve dielectric anisotropy, reducing operational voltage requirements .
Performance Advantages
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High Clearing Point: Derivatives exhibit clearing points exceeding 100°C, ensuring thermal stability during device operation .
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Low Viscosity: The linear hexyloxy chain reduces rotational viscosity, enhancing response times in display pixels .
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Chemical Stability: Resistance to oxidation and hydrolysis prolongs LCD lifespan under ambient conditions .
Physicochemical Properties and Stability
Thermal Characteristics
Although experimental melting and boiling points are unavailable, analogous cinnamic acid derivatives with hexyl chains typically melt between 80–120°C. The compound’s solubility follows trends in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the carboxylic acid group.
Stability Under Ambient Conditions
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Structure Optimization: Introducing electron-withdrawing groups to the hexyloxy chain to enhance bioactivity.
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Green Synthesis: Developing catalytic methods to improve alkoxylation yields and reduce waste.
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